Cas no 55475-49-5 ((2S,7S)-7-[(1E)-buta-1,3-dien-1-yl]-2-[(2E)-penta-2,4-dien-1-yl]-1-azaspiro[5.5]undecan-8-ol)

(2S,7S)-7-[(1E)-buta-1,3-dien-1-yl]-2-[(2E)-penta-2,4-dien-1-yl]-1-azaspiro[5.5]undecan-8-ol structure
55475-49-5 structure
Product Name:(2S,7S)-7-[(1E)-buta-1,3-dien-1-yl]-2-[(2E)-penta-2,4-dien-1-yl]-1-azaspiro[5.5]undecan-8-ol
CAS No:55475-49-5
MF:C19H29NO
MW:287.439665555954
CID:1593688
PubChem ID:6450311
Update Time:2025-04-21

(2S,7S)-7-[(1E)-buta-1,3-dien-1-yl]-2-[(2E)-penta-2,4-dien-1-yl]-1-azaspiro[5.5]undecan-8-ol Chemical and Physical Properties

Names and Identifiers

    • (2S,7S)-7-[(1E)-buta-1,3-dien-1-yl]-2-[(2E)-penta-2,4-dien-1-yl]-1-azaspiro[5.5]undecan-8-ol
    • (2S,11S)-11-[(1E)-buta-1,3-dienyl]-2-[(2E)-penta-2,4-dienyl]-1-azaspiro[5.5]undecan-10-ol
    • 1-Azaspiro(5.5)undecan-8-ol, 7-(1,3-butadienyl)-2-(2,4-pentadienyl)-, (6R-(6alpha(2S*(Z)),7beta(Z),8alpha))-
    • Histrionicotoxin, tetrahydro-
    • Tetrahydrohistrionicotoxin
    • 55475-49-5
    • 7-(1,3-Butadienyl)-2-(2,4-pentadienyl)-1-azaspiro(5.5)undecan-8-ol (6R-(6alpha(2S*(Z)),7beta(Z),8alpha))-
    • Inchi: 1S/C19H29NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h3-7,12,16-18,20-21H,1-2,8-11,13-15H2/b7-5+,12-6+/t16-,17-,18?,19?/m1/s1
    • InChI Key: DQLZNDOWVBOLDA-UHZPIELNSA-N
    • SMILES: OC1CCCC2(CCC[C@@H](C/C=C/C=C)N2)[C@@H]1/C=C/C=C

Computed Properties

  • Exact Mass: 287.22507
  • Monoisotopic Mass: 287.224914549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.26
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